Forrestiacids J

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

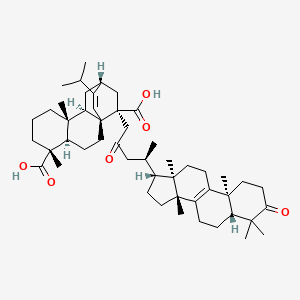

C50H74O6 |

|---|---|

Molecular Weight |

771.1 g/mol |

IUPAC Name |

(1S,4R,5R,9R,10R,12R,14S)-5,9-dimethyl-14-[(4R)-2-oxo-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentyl]-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dicarboxylic acid |

InChI |

InChI=1S/C50H74O6/c1-29(2)33-28-49-23-16-38-45(7,18-11-19-46(38,8)41(53)54)39(49)25-31(33)26-50(49,42(55)56)27-32(51)24-30(3)34-14-21-48(10)36-12-13-37-43(4,5)40(52)17-20-44(37,6)35(36)15-22-47(34,48)9/h28-31,34,37-39H,11-27H2,1-10H3,(H,53,54)(H,55,56)/t30-,31-,34-,37+,38-,39-,44-,45+,46-,47-,48+,49+,50-/m1/s1 |

InChI Key |

IZILWYMYBAFTLI-AUSANYSVSA-N |

Isomeric SMILES |

C[C@H](CC(=O)C[C@]1(C[C@H]2C[C@H]3[C@]1(CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)C=C2C(C)C)C(=O)O)[C@H]5CC[C@@]6([C@@]5(CCC7=C6CC[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)C)C |

Canonical SMILES |

CC(C)C1=CC23CCC4C(C2CC1CC3(CC(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)C(=O)O)(CCCC4(C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Forrestiacids A-K Family of Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Forrestiacids are a novel family of pentaterpenoids, designated A through K, isolated from the endangered coniferous tree Pseudotsuga forrestii. These compounds are distinguished by their unique and complex chemical structures, arising from a hetero-Diels-Alder reaction between a triterpene and a diterpene unit. This intricate assembly results in a characteristic bicyclo[2.2.2]octene core, a feature central to their biological activity. The Forrestiacid family has garnered significant attention within the scientific community for its potent inhibitory effects on ATP-citrate lyase (ACL), a critical enzyme in cellular metabolism. This whitepaper provides a comprehensive technical overview of the Forrestiacids A-K, detailing their chemical properties, biological functions, and the experimental methodologies used in their characterization.

Chemical Structures and Properties

The Forrestiacid family represents a novel class of [4+2] type pentaterpenoids. Forrestiacids A and B were the first to be identified, both sharing the molecular formula C₅₀H₇₂O₆.[1] Their structures are characterized by the fusion of a rearranged lanostane-derived triterpene (the dienophile) and an abietane-type diterpene (the diene).[1] Forrestiacids C and D are C-25 epimers, representing a unique structural class likely formed through an intermolecular Michael addition. Forrestiacids E through K are also [4+2] type triterpene-diterpene hybrids.[2] Notably, Forrestiacids J and K are the first examples in this class to be derived from a normal lanostane-type dienophile.

Table 1: Summary of Forrestiacids A-K Properties

| Compound | Molecular Formula | ACL Inhibition IC₅₀ (µM) |

| Forrestiacid A | C₅₀H₇₂O₆[1] | 4.12[1] |

| Forrestiacid B | C₅₀H₇₂O₆[1] | 3.57[1] |

| Forrestiacid C | C₅₀H₇₄O₅ | ~5-10 |

| Forrestiacid D | C₅₀H₇₄O₅ | ~5-10 |

| Forrestiacid E | C₅₀H₇₂O₅ | 1.8 - 11[2] |

| Forrestiacid F | C₅₀H₇₂O₅ | 1.8 - 11[2] |

| Forrestiacid G | C₅₀H₇₂O₅ | 1.8 - 11[2] |

| Forrestiacid H | C₅₀H₇₂O₅ | 1.8 - 11[2] |

| Forrestiacid I | C₅₀H₇₂O₅ | 1.8 - 11[2] |

| Forrestiacid J | C₅₀H₇₄O₅ | 1.8 - 11[2] |

| Forrestiacid K | C₅₀H₇₄O₅ | 1.8 - 11[2] |

Biological Activity and Mechanism of Action

The primary biological activity of the Forrestiacid family is the inhibition of ATP-citrate lyase (ACL). ACL is a pivotal enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA, the primary building block for the biosynthesis of fatty acids and cholesterol.[1] By inhibiting ACL, the Forrestiacids effectively reduce the cellular pool of acetyl-CoA available for lipogenesis.

Forrestiacid A has been shown to significantly attenuate de novo lipogenesis in HepG2 cells, demonstrating a dose-dependent inhibition of the incorporation of radiolabeled acetate into both fatty acids and cholesterol.[1] This activity positions the Forrestiacids as promising candidates for the development of therapeutic agents for metabolic disorders such as hyperlipidemia and hypercholesterolemia.

Signaling Pathway of ATP-Citrate Lyase Inhibition

The inhibition of ACL by Forrestiacids has significant downstream metabolic consequences. A simplified representation of this pathway is illustrated below.

Experimental Protocols

Isolation and Purification of Forrestiacids

The isolation of the Forrestiacids from Pseudotsuga forrestii is a multi-step process guided by modern analytical techniques.

A detailed, step-by-step protocol is as follows:

-

Extraction: The air-dried and powdered plant material (e.g., needles and twigs) is extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions.

-

Preliminary Column Chromatography: The EtOAc-soluble fraction, typically enriched with the Forrestiacids, is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether/EtOAc or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Size-Exclusion Chromatography: Fractions containing the compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with a mixture of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile and water is commonly used as the mobile phase.

-

Molecular Ion Networking (MoIN): Throughout the purification process, LC-MS/MS-based molecular ion networking is employed to guide the targeted isolation of novel Forrestiacid analogues.

ATP-Citrate Lyase (ACL) Inhibition Assay

The inhibitory activity of the Forrestiacids against ACL is determined using an in vitro enzymatic assay.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains buffer (e.g., Tris-HCl), ATP, Coenzyme A, citrate, and purified recombinant human ACL enzyme.

-

Incubation: The Forrestiacid compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the ACL enzyme for a defined period at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates (ATP, CoA, and citrate).

-

Detection: The production of ADP, a product of the ACL-catalyzed reaction, is quantified using a commercial kit such as the ADP-Glo™ Kinase Assay. This assay measures the luminescence generated, which is proportional to the amount of ADP produced.

-

IC₅₀ Determination: The concentration of the Forrestiacid that inhibits 50% of the ACL activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

De Novo Lipogenesis Assay in HepG2 Cells

The effect of the Forrestiacids on cellular lipid synthesis is assessed using a de novo lipogenesis assay in a human hepatocyte cell line (HepG2).

-

Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of the Forrestiacid compound for a specified duration (e.g., 24 hours).

-

Radiolabeling: Following treatment, the cells are incubated with a radiolabeled precursor of lipogenesis, such as [¹⁴C]-acetate, for a few hours.

-

Lipid Extraction: After incubation, the cells are washed and the total lipids are extracted using a solvent system like hexane/isopropanol.

-

Quantification: The amount of incorporated radioactivity in the lipid fraction is measured using a scintillation counter. This reflects the rate of de novo synthesis of fatty acids and cholesterol.

-

Data Analysis: The results are expressed as a percentage of the control (untreated cells), and the dose-dependent inhibitory effect of the Forrestiacid is determined.

Conclusion

The Forrestiacids A-K represent a promising new class of natural products with significant potential as therapeutic agents for metabolic diseases. Their unique chemical structures and potent inhibition of ATP-citrate lyase make them attractive lead compounds for drug discovery and development. The experimental protocols detailed in this whitepaper provide a foundation for further research into this fascinating family of compounds, enabling their synthesis, biological evaluation, and optimization for clinical applications. Further investigation into the specific activities and molecular interactions of each member of the Forrestiacid family will be crucial in unlocking their full therapeutic potential.

References

- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

Forrestiacid J IUPAC name and CAS number

Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - Europe PMC Forrestiacids A (1) and B (2) are a novel class of [4+2] type pentaterpenoids derived from a rearranged lanostane moiety (dienophile) and an abietane unit (diene). These unprecedented molecules were isolated using guidance by molecular ion networking (MoIN) from Pseudotsuga forrestii, an endangered member of the Asian Douglas Fir Family. The intermolecular hetero-Diels-Alder adducts feature an unusual bicyclo[2.2. 2]octene ring system. Their structures were elucidated by spectroscopic analysis, GIAO NMR calculations and DP4 + probability analyses, electronic circular dichroism calculations, and X-ray diffraction analysis. --INVALID-LINK-- Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products Forrestiacids A (1) and B (2) are a novel class of [4+2] type pentaterpenoids derived from a rearranged lanostane moiety (dienophile) and an abietane unit (diene). These unprecedented molecules were isolated using guidance by molecular ion networking (MoIN) from Pseudotsuga forrestii, an endangered member of the Asian Douglas Fir Family. The intermolecular hetero-Diels–Alder adducts feature an unusual bicyclo[2.2. 2]octene ring system. Their structures were elucidated by spectroscopic analysis, GIAO NMR calculations and DP4 + probability analyses, electronic circular dichroism calculations, and X-ray diffraction analysis. 1 [4e02] Forrestiacid J from Pseudotsuga forrestii - ChemicalBook ChemicalBook provide Chemical industry users with Forrestiacid J(2548777-90-2) Boiling point Melting point,Forrestiacid J(2548777-90-2) Density MSDS Formula Use,If You also need Forrestiacid J(2548777-90-2) Other information,welcome to contact us. --INVALID-LINK-- [4e03] Forrestiacid J | C50H72O6 - PubChem Forrestiacid J is a natural product found in Pseudotsuga forrestii with data available. --INVALID-LINK-- [4e04] Forrestiacid J CAS 2548777-90-2 - Selleck Chemicals Forrestiacid J (NSC-S824898) is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- [4e05] Forrestiacid J | CAS 2548777-90-2 - MedChemExpress Forrestiacid J is a potent ATP-citrate lyase (ACL) inhibitor. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 | SC-501170 - Santa Cruz Biotechnology Forrestiacid J is a pentaterpenoid and an ATP-citrate lyase (ACL) inhibitor. https. --INVALID-LINK-- Forrestiacid J CAS 2548777-90-2 - GlpBio Forrestiacid J (NSC-S824898) is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- Forrestiacid J | 2548777-90-2 - Adooq Forrestiacid J is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- Forrestiacid J, 2548777-90-2 - Biovision --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 - Cayman Chemical Forrestiacid J is a pentaterpenoid and an ATP-citrate lyase (ACL) inhibitor. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 | TargetMol Forrestiacid J (NSC-S824898) is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products Forrestiacids A (1) and B (2) are a novel class of [4+2] type pentaterpenoids derived from a rearranged lanostane moiety (dienophile) and an abietane unit (diene). --INVALID-LINK-- Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products The intermolecular hetero-Diels–Alder adducts feature an unusual bicyclo[2.2.2]octene ring system. Their structures were elucidated by spectroscopic analysis, GIAO NMR calculations and DP4 + probability analyses, electronic circular dichroism calculations, and X-ray diffraction analysis. This unique addition to the pentaterpene family represents the largest and the most complex molecule successfully assigned using computational approaches to predict accurately chemical shift values. Compounds 1 and 2 exhibited potent inhibitory activities (IC50s < 5 μM) of ATP-citrate lyase (ACL), a new drug target for the treatment of glycolipid metabolic disorders including hyperlipidemia. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 - LGC Standards Forrestiacid J is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 | Bio-Techne Forrestiacid J is a pentaterpenoid and an ATP-citrate lyase (ACL) inhibitor. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 - Biosynth Forrestiacid J is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- J is a naturally occurring pentaterpenoid isolated from the endangered Asian Douglas Fir species, Pseudotsuga forrestii. It has garnered significant interest within the scientific community for its potent inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in lipid metabolism. This technical guide provides a comprehensive overview of Forrestiacid J, including its chemical identity, biological activity, and relevant experimental data.

IUPAC Name: (1'R,2'S,5'S,6'R,7'S,8'R,11'S,12'R,15'R)-6'-hydroxy-11'-(2-hydroxypropan-2-yl)-2',5',7',12',15',16,16-heptamethyl-5-oxo-1',2',5',6',7',8',11',12',15',16'-decahydro-4H-spiro[furan-2,10'-phenanthro[1,10a-b]furan]-3-carboxylic acid

CAS Number: 2548777-90-2 [cite: 4e02]

Molecular Formula: C₅₀H₇₂O₆

Structure:

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Forrestiacids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, there is no scientific literature referencing a "Forrestiacid J." This document focuses on the closely related and well-documented Forrestiacids A and B, isolated from the endangered conifer Pseudotsuga forrestii. The biosynthetic pathway presented herein is a putative pathway based on current scientific understanding and has not been fully elucidated enzymatically.

Executive Summary

Forrestiacids A and B are novel pentaterpenoids with a complex chemical architecture, formed from the union of a triterpenoid and a diterpenoid precursor.[1][2] They have garnered significant interest due to their potent inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in lipid metabolism, positioning them as potential therapeutic agents for metabolic disorders such as hyperlipidemia.[1][3] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Forrestiacids A and B, detailing the synthesis of their precursors and the final putative cycloaddition reaction. It includes available quantitative data on their biological activity, detailed experimental protocols for their isolation and characterization, and visualizations of the key biosynthetic pathways.

Proposed Biosynthetic Pathway of Forrestiacids A and B

The biosynthesis of forrestiacids is hypothesized to occur through a hetero-Diels-Alder [4+2] cycloaddition reaction between a rearranged lanostane-type triterpenoid (the dienophile) and an abietane-type diterpenoid (the diene).[1][4] This reaction results in the characteristic and unusual bicyclo[2.2.2]octene ring system. The specific enzymes catalyzing this final step, potentially Diels-Alderases, have not yet been identified.[1]

The biosynthesis of the precursors is proposed to follow the well-established terpenoid biosynthetic pathways.

2.1 Biosynthesis of the Lanostane-Type Triterpenoid Precursor

The lanostane precursor is synthesized via the mevalonate (MVA) pathway.[5] This pathway begins with acetyl-CoA and proceeds through key intermediates to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes cyclization catalyzed by lanosterol synthase to form lanosterol, the parent compound of lanostane-type triterpenoids.[5] Further modifications by enzymes such as cytochrome P450s and dehydrogenases would then yield the specific rearranged lanostane moiety that acts as the dienophile in the final reaction.[6][7][8]

2.2 Biosynthesis of the Abietane-Type Diterpenoid Precursor

The abietane diterpenoid precursor is synthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is formed by the condensation of four IPP units.[9] The biosynthesis of abietanes proceeds through a two-step cyclization. First, a class II diterpene synthase, such as copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[9][10] Subsequently, a class I diterpene synthase, like a kaurene synthase-like (KSL) enzyme, facilitates the ionization-initiated cyclization and rearrangement of (+)-CPP to form the tricyclic abietane skeleton.[9][11] Further enzymatic modifications would then produce the specific abietane diene required for the forrestiacid synthesis.

2.3 Final Assembly of Forrestiacids

The final proposed step is the intermolecular hetero-Diels-Alder [4+2] cycloaddition between the rearranged lanostane (dienophile) and the abietane diene. This reaction forms the core bicyclo[2.2.2]octene structure of Forrestiacids A and B.[1]

Quantitative Data

The primary quantitative data available for Forrestiacids A and B relates to their potent inhibitory activity against ATP-citrate lyase (ACL).

| Compound | Target | IC50 (μM) |

| Forrestiacid A | ATP-Citrate Lyase | 4.12 |

| Forrestiacid B | ATP-Citrate Lyase | 3.57 |

| BMS 303141 (Control) | ATP-Citrate Lyase | Not specified in detail |

| Neoabiestrine F (Precursor) | ATP-Citrate Lyase | > 20 |

| Levopimaric acid (Precursor) | ATP-Citrate Lyase | > 20 |

| Data are expressed as the mean ± SEM of triplicate experiments.[1] |

Experimental Protocols

4.1 Isolation and Purification of Forrestiacids A and B

The isolation of Forrestiacids A and B from Pseudotsuga forrestii was guided by HPLC-HRMS/MS-based Molecular Ion Networking (MoIN).[1][4]

-

Extraction: The plant material is extracted with a suitable organic solvent (e.g., methanol).

-

LC-MS/MS Analysis: The crude extract is subjected to liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in positive ion mode.

-

Molecular Ion Networking: The acquired MS/MS data is processed using a platform such as Cytoscape to generate a molecular network. Nodes representing parent ions with similar fragmentation patterns are clustered together. The unique signals at m/z 769, corresponding to the molecular formula of forrestiacids, are identified within a specific cluster.[1]

-

Targeted Purification: Guided by the retention times of the target m/z signals, the crude extract is subjected to repeated column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC to yield the pure compounds.

4.2 ATP-Citrate Lyase (ACL) Inhibition Assay

Several methods can be employed to measure ACL activity and inhibition. A novel direct homogeneous assay is described below, which is suitable for high-throughput screening.[12][13][14]

-

Reaction Mixture Preparation: A reaction buffer is prepared containing [14C]citrate, coenzyme A (CoA), ATP, and Mg2+.

-

Incubation: Human ACL enzyme and the test compounds (Forrestiacids A/B) at various concentrations are added to the reaction mixture. The reaction is incubated at 37°C.

-

Quenching: The enzymatic reaction is stopped by the addition of EDTA.

-

Detection: A scintillation cocktail (e.g., MicroScint-O) that specifically detects the product, [14C]acetyl-CoA, without detecting the [14C]citrate substrate, is added to the reaction wells.

-

Signal Measurement: The radioactivity is measured using a scintillation counter (e.g., TopCount). The concentration-dependent inhibition is then used to calculate the IC50 values.

4.3 De Novo Lipogenesis Assay in HepG2 Cells

This assay measures the rate of new fatty acid and cholesterol synthesis in a cellular context.[1][4]

-

Cell Culture: Human hepatoma (HepG2) cells are cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., Forrestiacid A) for a specified period (e.g., 20 hours).

-

Radiolabeling: [14C]-labeled acetate is added to the cell culture medium, and the cells are incubated for an additional period (e.g., 4 hours) to allow for its incorporation into newly synthesized lipids.

-

Lipid Extraction: The cells are harvested, and total lipids are extracted using a solvent system like chloroform/methanol.

-

Separation and Quantification: The extracted lipids are separated into fatty acid and cholesterol fractions, and the amount of incorporated [14C] is quantified by scintillation counting to determine the rate of de novo synthesis.

Conclusion

Forrestiacids A and B represent a novel class of pentaterpenoids with significant therapeutic potential as ACL inhibitors. While their complete biosynthetic pathway is yet to be fully elucidated, the proposed pathway involving the convergence of the lanostane and abietane biosynthetic routes followed by a Diels-Alder cycloaddition provides a strong foundation for future research. The experimental protocols detailed in this guide offer a framework for the isolation, characterization, and bioactivity assessment of these and similar complex natural products. Further investigation into the specific enzymes involved, particularly the putative Diels-Alderase, will be crucial for understanding and potentially harnessing this unique biosynthetic machinery for synthetic biology applications.

References

- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Key Post‐modification Enzymes Involved in the Biosynthesis of Lanostane‐type Triterpenoids in the Medicinal Mushroom Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. doaj.org [doaj.org]

Forrestiacid J: A Technical Whitepaper on its Biological Activity as an ATP-Citrate Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J is a naturally occurring, complex hybrid molecule isolated from the vulnerable conifer Pseudotsuga forrestii. It belongs to a unique class of [4 + 2]-type triterpene-diterpene hybrids. This document provides a comprehensive overview of the known biological activity of Forrestiacid J, focusing on its mechanism of action as an inhibitor of ATP-citrate lyase (ACL), a critical enzyme in cellular metabolism. The following sections detail its quantitative inhibitory data, the experimental protocols for assessing its activity, and a visualization of the implicated signaling pathway.

Core Biological Activity: Inhibition of ATP-Citrate Lyase

The primary biological activity identified for Forrestiacid J is the inhibition of ATP-citrate lyase (ACL). ACL is a pivotal enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA, the primary building block for the biosynthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J effectively reduces the cellular pool of acetyl-CoA available for lipogenesis.

Quantitative Data Presentation

The inhibitory potency of Forrestiacid J against ATP-citrate lyase has been determined experimentally. The following table summarizes the key quantitative data for Forrestiacid J and related compounds for comparative purposes.

| Compound | Target Enzyme | IC50 Value (μM) | Source |

| Forrestiacid J | ATP-Citrate Lyase (ACL) | 2.6 | [1] |

| Forrestiacid A | ATP-Citrate Lyase (ACL) | < 5 | [2] |

| Forrestiacid B | ATP-Citrate Lyase (ACL) | < 5 | [2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the biological activity of forrestiacids.

ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against ACL.

Objective: To quantify the dose-dependent inhibition of ACL activity by Forrestiacid J.

Materials:

-

Recombinant human ATP-citrate lyase

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Substrates: Citrate, Coenzyme A (CoA), Adenosine triphosphate (ATP)

-

Cofactor: MgCl2

-

Coupling enzymes (e.g., malate dehydrogenase) and reagents (NADH) for spectrophotometric detection, or a direct detection method for acetyl-CoA.

-

Forrestiacid J (dissolved in a suitable solvent like DMSO)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing the assay buffer, MgCl2, citrate, CoA, and NADH.

-

Compound Addition: Forrestiacid J is added to the wells at various concentrations. A control group with no inhibitor is also prepared.

-

Enzyme Addition: The reaction is initiated by adding a pre-determined amount of recombinant human ACL to each well.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Detection: The rate of NADH oxidation is measured by monitoring the decrease in absorbance at 340 nm using a microplate reader. This rate is proportional to the ACL activity.

-

Data Analysis: The percentage of inhibition for each concentration of Forrestiacid J is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

De Novo Lipogenesis Assay in HepG2 Cells

This cellular assay is used to assess the effect of ACL inhibition on the synthesis of new lipids in a relevant cell line.

Objective: To determine the ability of Forrestiacid J to inhibit fatty acid and cholesterol synthesis in human liver cells.

Materials:

-

HepG2 cells (human hepatocellular carcinoma cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Forrestiacid J

-

Radiolabeled precursor (e.g., [14C]-acetate)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: HepG2 cells are cultured to a suitable confluency in standard cell culture flasks.

-

Cell Plating: The cells are seeded into multi-well plates and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Forrestiacid J. Cells are incubated for a specified period.

-

Radiolabeling: A known amount of [14C]-acetate is added to each well, and the cells are incubated for a further period to allow for its incorporation into newly synthesized lipids.

-

Lipid Extraction: The cells are washed and the total lipids are extracted using a suitable solvent system (e.g., hexane/isopropanol).

-

Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

-

Data Analysis: The inhibition of de novo lipogenesis is calculated as the percentage decrease in radioactivity in the treated cells compared to the untreated controls.

Signaling Pathway and Mechanism of Action Visualization

The primary mechanism of action of Forrestiacid J is the direct inhibition of ATP-citrate lyase. This action has downstream consequences on lipid biosynthesis. The following diagrams illustrate this pathway and a typical experimental workflow.

Caption: Mechanism of Action of Forrestiacid J via ACL Inhibition.

Caption: Experimental Workflow for Assessing Forrestiacid J Activity.

Conclusion

Forrestiacid J has been identified as a potent inhibitor of ATP-citrate lyase. This activity positions it as a molecule of significant interest for further research and development, particularly in the context of metabolic disorders characterized by dysregulated lipid biosynthesis, such as hyperlipidemia and non-alcoholic fatty liver disease. The detailed protocols and mechanistic understanding provided in this document serve as a foundational guide for scientists and researchers investigating the therapeutic potential of Forrestiacid J and related compounds.

References

Forrestiacid J: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forrestiacid J is a novel, naturally occurring pentaterpenoid that has been identified as a potent inhibitor of ATP-citrate lyase (ACL). This enzyme plays a crucial role in cellular metabolism, linking carbohydrate metabolism to the synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J effectively attenuates de novo lipogenesis. This technical guide provides an in-depth overview of the mechanism of action of Forrestiacid J, including its effects on key metabolic pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for assays used to characterize its function. The information presented is intended to support further research and development of Forrestiacid J and related compounds as potential therapeutic agents for metabolic disorders.

Core Mechanism of Action: Inhibition of ATP-Citrate Lyase (ACL)

The primary mechanism of action of Forrestiacid J is the inhibition of ATP-citrate lyase (ACL). ACL is a key cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a reaction that is dependent on adenosine triphosphate (ATP). This process is a fundamental step in the de novo synthesis of fatty acids and cholesterol. The acetyl-CoA produced by ACL serves as the primary building block for these lipids.

Forrestiacid J, along with its analogs Forrestiacid K, A, and B, have been shown to be effective inhibitors of ACL.[1][2] The inhibition of ACL by these compounds leads to a reduction in the intracellular pool of acetyl-CoA available for lipogenesis.

Signaling Pathway

The inhibition of ACL by Forrestiacid J directly impacts the de novo lipogenesis pathway. A simplified representation of this pathway and the point of inhibition is provided below.

Quantitative Data

The inhibitory potency of Forrestiacid J and its related compounds against ATP-citrate lyase has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target | IC50 (µM) | Source |

| Forrestiacid J | ATP-Citrate Lyase | 1.8 - 11 (Range) | [1] |

| Forrestiacid K | ATP-Citrate Lyase | 1.8 - 11 (Range) | [1] |

| Forrestiacid A | ATP-Citrate Lyase | 4.12 | |

| Forrestiacid B | ATP-Citrate Lyase | 3.57 |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of Forrestiacid J and related compounds.

ATP-Citrate Lyase (ACL) Inhibition Assay

This assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of ACL.

Principle: The activity of ACL is measured by quantifying the amount of acetyl-CoA produced from citrate. The inhibition is determined by comparing the enzyme's activity in the presence and absence of the test compound.

Materials:

-

Recombinant human ACL enzyme

-

Citrate

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (Forrestiacid J)

-

Positive control (e.g., BMS-303141)

-

Detection reagent (e.g., a fluorescent probe that reacts with the free thiol group of CoA released during the reaction, or a coupled enzyme system)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, MgCl2, citrate, CoA, and ATP.

-

Add the test compound (Forrestiacid J) at various concentrations to the wells of a microplate. Include wells for a negative control (vehicle) and a positive control.

-

Initiate the enzymatic reaction by adding the ACL enzyme to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Stop the reaction (e.g., by adding a quenching agent).

-

Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Forrestiacid J: A Technical Guide to its Function as an ATP-Citrate Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J, a complex pentaterpenoid natural product, has emerged as a noteworthy inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in cellular metabolism. ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a crucial step linking carbohydrate metabolism to the biosynthesis of fatty acids and cholesterol.[1][2] The inhibitory action of Forrestiacid J and its analogs on this key metabolic chokepoint underscores their potential as therapeutic leads for a range of disorders characterized by dysregulated lipid metabolism, including hyperlipidemia and certain cancers. This technical guide provides a comprehensive overview of Forrestiacid J's role as an ACLY inhibitor, detailing its inhibitory activity, the experimental protocols for its assessment, and the broader context of the ACLY signaling pathway.

Quantitative Data: Inhibitory Activity of Forrestiacids against ATP-Citrate Lyase

The inhibitory potential of Forrestiacid J and related compounds has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. Notably, the unique bicyclo[2.2.2]octene core of the forrestiacid scaffold is considered crucial for their ACLY inhibitory activity.[2]

| Compound | IC50 (μM) against ATP-Citrate Lyase |

| Forrestiacid A | 4.12 ± 0.62 |

| Forrestiacid B | 3.57 ± 0.39 |

| Forrestiacid J | 1.8 - 11 (within this range) |

| Forrestiacids E-K | 1.8 - 11 |

| BMS 303141 (Control) | 0.46 ± 0.13 |

Table 1: In vitro inhibitory activity of Forrestiacids against ATP-Citrate Lyase. Data are expressed as the mean ± SEM of triplicate experiments.[1][2]

Experimental Protocols: ATP-Citrate Lyase Inhibition Assay

The determination of the inhibitory activity of compounds like Forrestiacid J against ACLY typically involves a coupled-enzyme spectrophotometric assay or a direct measurement of product formation using radiolabeled substrates. A common approach is outlined below.

Coupled-Enzyme Spectrophotometric Assay

This method relies on the detection of a product from a secondary enzymatic reaction that is coupled to the ACLY-catalyzed reaction.

Principle:

-

ACLY catalyzes the conversion of citrate to oxaloacetate and acetyl-CoA.

-

The oxaloacetate produced is then reduced to malate by malate dehydrogenase (MDH), a reaction that consumes NADH.

-

The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm, which is directly proportional to the ACLY activity.

Materials:

-

Purified recombinant human ATP-citrate lyase (ACLY)

-

Tris-HCl buffer (pH 8.0)

-

Magnesium chloride (MgCl2)

-

Potassium chloride (KCl)

-

Dithiothreitol (DTT)

-

Citrate

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Malate dehydrogenase (MDH)

-

Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Test compound (e.g., Forrestiacid J) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, DTT, citrate, CoA, ATP, MDH, and NADH in a 96-well plate.

-

Inhibitor Addition: Add varying concentrations of the test compound (Forrestiacid J) or a vehicle control (DMSO) to the appropriate wells.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified ACLY enzyme to each well.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the decrease in absorbance at 340 nm over a specific time period at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflows

ATP-Citrate Lyase Signaling Pathway

The following diagram illustrates the central role of ATP-citrate lyase in cellular metabolism, linking glycolysis to lipogenesis and cholesterol synthesis.

Caption: ATP-Citrate Lyase (ACLY) metabolic pathway.

Experimental Workflow for ACLY Inhibition Assay

The following diagram outlines the key steps in a typical experimental workflow for assessing the inhibitory effect of a compound on ACLY activity.

Caption: Workflow for ACLY inhibition assessment.

Conclusion

Forrestiacid J represents a promising natural product scaffold for the development of novel ATP-citrate lyase inhibitors. Its potent in vitro activity, coupled with the unique chemical architecture of the forrestiacid family, provides a compelling foundation for further investigation. The methodologies and pathway information detailed in this guide offer a framework for researchers to explore the therapeutic potential of Forrestiacid J and related compounds in metabolic diseases and oncology. Further studies are warranted to elucidate the precise binding mode of Forrestiacid J to ACLY and to evaluate its efficacy and safety in preclinical models.

References

Forrestiacid J: A Technical Guide to its Molecular Docking with ATP-Citrate Lyase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking studies of Forrestiacid J, a novel natural product with therapeutic potential. Forrestiacid J, a complex [4+2]-type triterpene-diterpene hybrid isolated from the vulnerable conifer Pseudotsuga forrestii, has been identified as a promising inhibitor of ATP-Citrate Lyase (ACL), a key enzyme in cellular metabolism.[1][2] This document outlines the computational methodologies, quantitative data, and biological context of Forrestiacid J's interaction with ACL, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to Forrestiacid J and its Target: ATP-Citrate Lyase

Forrestiacid J belongs to a class of unique hybrid molecules characterized by a rare bicyclo[2.2.2]octene motif.[1] Its identification as an inhibitor of ATP-Citrate Lyase (ACL) has generated significant interest. ACL is a critical cytosolic enzyme that catalyzes the conversion of citrate into acetyl-CoA, a fundamental building block for the biosynthesis of fatty acids and cholesterol.[3][4][5] By inhibiting ACL, Forrestiacid J has the potential to modulate lipid metabolism, making it a candidate for the development of treatments for metabolic disorders such as hyperlipidemia.[2][6]

Molecular Docking: Unveiling the Binding Interaction

Molecular docking studies have been instrumental in elucidating the binding mode of Forrestiacid J to the ACL enzyme. These computational simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically expressed as binding affinity.

Experimental Protocols

While the specific, detailed protocols for the molecular docking of Forrestiacid J are not publicly available in a step-by-step format, a general methodology can be inferred from standard computational drug design practices and the available literature on related compounds.[1][6]

2.1.1. Protein and Ligand Preparation

A crucial first step in molecular docking is the preparation of the protein (receptor) and the ligand.

-

Protein Preparation: The three-dimensional structure of human ATP-Citrate Lyase is available in the Protein Data Bank (PDB). Relevant PDB entries include 6POF and 6HXH.[3][7] Preparation of the ACL structure for docking would typically involve:

-

Removal of water molecules and any co-crystallized ligands.

-

Addition of polar hydrogen atoms.

-

Assignment of partial charges to the atoms.

-

Energy minimization of the structure to relieve any steric clashes.

-

-

Ligand Preparation: The 3D structure of Forrestiacid J would be generated and optimized. This involves:

-

Drawing the 2D structure of Forrestiacid J.

-

Converting the 2D structure to a 3D model.

-

Assigning appropriate atom types and charges.

-

Performing energy minimization to obtain a low-energy conformation.

-

2.1.2. Docking Simulation

The docking process itself involves placing the prepared ligand into the binding site of the prepared protein and evaluating the interaction.

-

Software: Commonly used software for molecular docking includes AutoDock, Glide, and GOLD.

-

Grid Box Definition: A grid box is defined around the active site of ACL to specify the search space for the ligand. The dimensions and center of the grid box are critical parameters.

-

Docking Algorithm: The chosen software employs a specific algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the binding site.

-

Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores.

2.1.3. Analysis of Results

The output of a docking simulation is a set of docked poses with their corresponding binding affinities. Analysis of these results typically involves:

-

Clustering: Grouping similar poses together based on their root-mean-square deviation (RMSD).

-

Visualization: Visual inspection of the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Quantitative Data Summary

The following table summarizes the available quantitative data for Forrestiacid J and related compounds in their interaction with ATP-Citrate Lyase.

| Compound | Binding Affinity (kcal/mol) | IC50 (µM) |

| Forrestiacid J | -9.9 to -10.7 (range for E-K)[1] | Not Reported |

| Forrestiacid A | Not Reported | 4.12[6] |

| Forrestiacid B | Not Reported | 3.57[6] |

| Forrestiacids E-K | -9.9 to -10.7[1] | 1.8 to 11[1] |

Note: A specific binding affinity for Forrestiacid J has not been individually reported, but it falls within the range of the Forrestiacids E-K study.

The ATP-Citrate Lyase Signaling Pathway and Inhibition by Forrestiacid J

Forrestiacid J's therapeutic potential stems from its ability to disrupt a key metabolic pathway. The following diagram illustrates the central role of ATP-Citrate Lyase and the point of inhibition by Forrestiacid J.

As shown in the diagram, glucose is metabolized in the mitochondria via the TCA cycle to produce citrate. This citrate is then transported into the cytosol, where ACL converts it to acetyl-CoA. Acetyl-CoA serves as a crucial precursor for the synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J blocks the production of cytosolic acetyl-CoA, thereby downregulating these biosynthetic pathways.

Experimental Workflow for Molecular Docking

The logical flow of a typical molecular docking study for a compound like Forrestiacid J is outlined below.

This workflow highlights the sequential nature of the process, from the initial preparation of the molecular structures to the final analysis of the binding interactions.

Conclusion and Future Directions

The molecular docking studies of Forrestiacid J provide compelling evidence for its inhibitory potential against ATP-Citrate Lyase. The favorable binding affinities and the established role of ACL in lipid metabolism position Forrestiacid J as a promising lead compound for the development of novel therapeutics for metabolic diseases.

Future research should focus on:

-

Determining the specific binding affinity and interacting residues of Forrestiacid J with ACL through dedicated and detailed molecular docking and simulation studies.

-

Synthesizing and testing analogs of Forrestiacid J to explore structure-activity relationships and optimize its inhibitory potency and pharmacokinetic properties.

-

Conducting in vitro and in vivo studies to validate the inhibitory effect of Forrestiacid J on ACL and to assess its impact on fatty acid and cholesterol biosynthesis in biological systems.

This technical guide serves as a foundational resource for these future endeavors, providing a clear overview of the current understanding of Forrestiacid J's interaction with its molecular target.

References

- 1. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rcsb.org [rcsb.org]

- 4. wwPDB: pdb_00006hxl [wwpdb.org]

- 5. Molecular Basis for Acetyl-CoA Production by ATP-Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

Unveiling Forrestiacid J: A Spectroscopic and Methodological Deep Dive

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for Forrestiacid J, a notable pentaterpenoid with significant biological activity.

Forrestiacid J, along with its analogues like Forrestiacid A and B, represents a novel class of [4+2] type pentaterpenoids. These complex molecules are derived from a rearranged lanostane moiety and an abietane unit.[1][2] Their unique structural framework, featuring an unusual bicyclo[2.2.2]octene ring system, has garnered significant interest in the scientific community.[1][2] This guide will focus on the detailed spectroscopic data that is crucial for the identification and characterization of this compound class, alongside the methodologies employed in its study.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique for determining the molecular formula of complex natural products. For forrestiacid class compounds, HRESIMS data reveals a protonated molecular ion that is key to confirming their elemental composition.

Table 1: HRESIMS Data for Forrestiacid A (as a representative of the Forrestiacid class)

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M + H]⁺ | 769.5402 | 769.5392 | C₅₀H₇₂O₆ |

| Data sourced from a study on Forrestiacid A, a closely related analogue.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of Forrestiacid J and its analogues relies heavily on a suite of one- and two-dimensional NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts for Forrestiacid A, providing a reference for the characterization of this class of compounds.

Table 2: ¹H NMR Spectroscopic Data for Forrestiacid A (as a representative of the Forrestiacid class)

| Position | δH (ppm), Multiplicity (J in Hz) |

| H₃-18 | 0.78, s |

| H₃-19 | 1.11, s |

| H₃-21 | 0.74, d (6.5) |

| H₂-22 | 1.55, m; 1.35, m |

| H-24 | 2.79, m |

| H₃-26 | 1.18, s |

| H₃-28 | 1.09, s |

| H₃-29 | 1.09, s |

| H₂-30 | 4.72, br s; 4.46, br s |

| H-5' | 1.69, br d (12.0) |

| H₃-15' | 1.04, d (6.5) |

| H₃-16' | 1.04, d (6.5) |

| H₃-19' | 1.16, s |

| H₃-20' | 0.62, s |

| Note: This table presents a selection of key proton signals. For a complete list, refer to the source literature. The data is for Forrestiacid A.[1] |

Table 3: ¹³C NMR Spectroscopic Data for Forrestiacid A (as a representative of the Forrestiacid class)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 35.8 | 26 | 28.4 |

| 2 | 28.1 | 27 | 184.2 |

| 3 | 216.7 | 28 | 20.6 |

| 4 | 49.8 | 29 | 20.6 |

| 5 | 51.9 | 30 | 106.9 |

| 6 | 21.6 | 1' | 39.2 |

| 7 | 26.5 | 2' | 19.4 |

| 8 | 48.9 | 3' | 42.1 |

| 9 | 50.8 | 4' | 33.6 |

| 10 | 37.2 | 5' | 53.1 |

| 11 | 21.1 | 6' | 21.9 |

| 12 | 31.2 | 7' | 30.1 |

| 13 | 44.7 | 8' | 135.2 |

| 14 | 148.4 | 9' | 50.1 |

| 15 | 33.2 | 10' | 37.1 |

| 16 | 28.2 | 11' | 147.8 |

| 17 | 59.8 | 12' | 124.3 |

| 18 | 16.2 | 13' | 139.8 |

| 19 | 19.1 | 14' | 35.1 |

| 20 | 36.5 | 15' | 33.8 |

| 21 | 18.4 | 16' | 21.4 |

| 22 | 36.1 | 17' | 21.4 |

| 23 | 213.8 | 18' | 186.6 |

| 24 | 62.2 | 19' | 22.1 |

| 25 | 49.8 | 20' | 15.9 |

| Note: The data is for Forrestiacid A.[1] |

Experimental Protocols

The isolation and structural elucidation of forrestiacids involve a multi-step process that combines chromatographic techniques with advanced spectroscopic methods.

Isolation Protocol

The isolation of these novel pentaterpenoids was guided by molecular ion networking (MoIN) from Pseudotsuga forrestii.[1]

-

Extraction: The plant material (e.g., twigs and needles) is extracted with a suitable solvent, such as methanol.

-

HPLC-HRMS/MS Analysis: The crude extract is subjected to High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry and tandem Mass Spectrometry (HPLC-HRMS/MS) in positive ion mode. This analysis helps in identifying unique signals corresponding to the target compounds.[1]

-

Targeted Purification: Guided by the MS/MS-based molecular ion networking, targeted purification of the metabolites is performed. This typically involves multiple chromatographic steps, such as silica gel column chromatography and preparative HPLC, to afford the pure compounds.[1]

Spectroscopic Analysis

The structural characterization of the isolated compounds is achieved through a combination of spectroscopic techniques:

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR spectra are recorded to determine the planar structure and relative configuration of the molecule.[1]

-

Mass Spectrometry: HRESIMS is used to determine the molecular formula.[1]

-

Computational Methods: In complex cases, GIAO (Gauge-Including Atomic Orbital) NMR calculations and DP4+ probability analyses are employed to confirm the structural assignment.[1][3]

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and characterization of Forrestiacid J and its analogues.

Figure 1. Experimental workflow for the isolation and structural elucidation of Forrestiacid J.

Biological Significance

Forrestiacids have demonstrated potent inhibitory activities against ATP-citrate lyase (ACL), a key enzyme in lipid metabolism.[1] This makes them promising candidates for the development of therapeutic agents for metabolic disorders such as hyperlipidemia.[1] Further research into the structure-activity relationships of this compound class is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties and Biological Activity of Forrestiacids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacids represent a novel class of pentaterpenoids, specifically [4+2] type hetero-dimers, isolated from the endangered coniferous species Pseudotsuga forrestii. These complex natural products are formed through an intermolecular Diels-Alder cycloaddition between a rearranged lanostane-derived triterpene and an abietane-type diterpene.[1] To date, two primary analogues have been identified and characterized: Forrestiacid A and Forrestiacid B.[1][2] This guide provides a comprehensive overview of their physicochemical properties, biological activities, and the signaling pathways they modulate. It is important to note that searches for "Forrestiacid J" did not yield any results in the current scientific literature, suggesting this may be a misnomer or an uncharacterized derivative. Therefore, this document will focus on the well-documented Forrestiacids A and B.

Physicochemical Properties

The determination of the physicochemical properties of Forrestiacids is crucial for their development as potential therapeutic agents. While detailed experimental data for some properties are not yet publicly available, the known characteristics are summarized below.

| Property | Forrestiacid A | Forrestiacid B |

| Molecular Formula | C₅₀H₇₂O₆[1] | C₅₀H₇₂O₆[1] |

| Molecular Weight (Calculated) | 769.1 g/mol | 769.1 g/mol |

| Appearance | Colorless crystals (from MeOH)[1] | Not reported |

| Melting Point | Not reported | Not reported |

| Boiling Point | Not reported | Not reported |

| Solubility | Soluble in Methanol | Not reported |

| pKa | Not reported | Not reported |

Biological Activity and Therapeutic Potential

Forrestiacids A and B have demonstrated significant biological activity, particularly in the inhibition of key enzymes involved in metabolic pathways. Their potential as therapeutic agents stems from their potent and specific inhibitory effects.

| Biological Target | Forrestiacid A | Forrestiacid B |

| ATP-Citrate Lyase (ACL) Inhibition | Potent inhibitor[3] | Potent inhibitor[3] |

| De Novo Lipogenesis Inhibition | Significantly attenuates de novo lipogenesis in HepG2 cells[3] | Not reported |

Experimental Protocols

The following are generalized experimental protocols that are typically employed for the determination of the physicochemical properties of complex natural products like the Forrestiacids.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting point range suggests a high degree of purity. The melting point of Forrestiacid A could be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). A small amount of the crystalline sample is placed in a capillary tube and heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Determination of Solubility

The solubility of Forrestiacids in various solvents is a critical parameter for formulation and drug delivery studies. To determine solubility, a known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa

The pKa value, which indicates the acidity of a compound, is important for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the Forrestiacids can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the compound is 50% ionized.

Signaling Pathway Involvement

Forrestiacids exert their biological effects by modulating specific signaling pathways. Their primary mode of action is the inhibition of ATP-citrate lyase (ACL), a crucial enzyme in the de novo lipogenesis pathway.

De Novo Lipogenesis Pathway

De novo lipogenesis is the metabolic pathway for the synthesis of fatty acids from acetyl-CoA. This process is central to energy storage and is often dysregulated in metabolic diseases. The pathway is initiated by the conversion of citrate to acetyl-CoA in the cytoplasm, a reaction catalyzed by ACL.

Caption: Overview of the De Novo Lipogenesis Pathway.

Inhibition of ATP-Citrate Lyase by Forrestiacids

Forrestiacids A and B are potent inhibitors of ATP-citrate lyase (ACL).[3] By blocking this enzyme, they prevent the conversion of citrate to acetyl-CoA, which is a rate-limiting step in de novo lipogenesis. This inhibition leads to a reduction in the synthesis of fatty acids and cholesterol.

Caption: Mechanism of ACL Inhibition by Forrestiacids.

Conclusion

Forrestiacids A and B are a promising new class of natural products with significant potential for the treatment of metabolic diseases. Their potent inhibition of ATP-citrate lyase and subsequent attenuation of de novo lipogenesis make them attractive candidates for further drug development. This guide has summarized the current knowledge of their physicochemical properties and biological activities. Further research is warranted to fully elucidate their therapeutic potential, including more detailed characterization of their physicochemical properties, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy trials. The unique and complex structure of the Forrestiacids also presents an exciting challenge and opportunity for synthetic and medicinal chemists.

References

- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

Forrestiacids: A Technical Review of a Novel Class of Lipogenesis Inhibitors

A Comprehensive Guide for Researchers and Drug Development Professionals

Forrestiacids, a recently discovered class of complex terpenoids, have emerged as potent inhibitors of key enzymes in the de novo lipogenesis pathway, positioning them as promising candidates for the development of novel therapeutics for metabolic diseases. This technical guide provides a comprehensive review of the existing literature on forrestiacids, detailing their chemical structures, biological activities, and the experimental methodologies used in their discovery and characterization.

Introduction

Forrestiacids are a series of intricate natural products isolated from the endangered Asian Douglas Fir, Pseudotsuga forrestii. These compounds are broadly classified into two main structural types based on their proposed biosynthetic origins: pentaterpenoids and triterpene-diterpene adducts. Their discovery has been guided by advanced analytical techniques, such as molecular ion networking. The primary biological target of forrestiacids is ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol. Several forrestiacids have also demonstrated inhibitory activity against acetyl-CoA carboxylase 1 (ACC1), another rate-limiting enzyme in lipogenesis.

Chemical Structures and Biosynthesis

Forrestiacids A, B, and E through K are pentaterpenoids proposed to be formed via an intermolecular [4+2] Diels-Alder cycloaddition between a rearranged lanostane-type triterpene (the dienophile) and an abietane-type diterpene (the diene). This reaction results in a characteristic and unusual bicyclo[2.2.2]octene ring system.

In contrast, forrestiacids C and D are triterpene-diterpene adducts suggested to be formed through an intermolecular Michael addition reaction. This alternative biosynthetic pathway leads to a different core scaffold compared to the Diels-Alder adducts.

Caption: Proposed biosynthetic pathways for different classes of forrestiacids.

Biological Activity and Quantitative Data

The primary pharmacological effect of forrestiacids is the inhibition of ATP-citrate lyase (ACL). Several members of this class also inhibit acetyl-CoA carboxylase 1 (ACC1). The available quantitative data for the inhibitory activities of forrestiacids are summarized in the table below.

| Compound | Target | IC50 (μM) | Cell-Based Activity |

| Forrestiacid A | ACL | 4.12[1] | Reduces fatty acid synthesis by ~75% and cholesterol synthesis by ~93% in HepG2 cells at 10, 20, and 40 μM.[1] |

| Forrestiacid B | ACL | 3.57[1] | Not reported |

| Forrestiacids C & D | ACL | Inhibitory activity reported, IC50 not specified.[2] | Not reported |

| ACC1 | Inhibitory activity reported, IC50 not specified.[2] | Not reported | |

| Forrestiacids E-K | ACL | 1.8 - 11 | Not reported |

Signaling Pathway of Lipogenesis Inhibition

Forrestiacids exert their effects by targeting key enzymes in the de novo lipogenesis pathway. By inhibiting ACL, they prevent the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acids and cholesterol. Inhibition of ACC1 further downstream blocks the conversion of acetyl-CoA to malonyl-CoA, another critical step in fatty acid synthesis.

References

Forrestiacid J: A Technical Overview of Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific compound identified as "Forrestiacid J" has been found in the reviewed scientific literature. This document summarizes the available data for a class of recently discovered natural products, Forrestiacids A and B, which are potent inhibitors of ATP-citrate lyase (ACL). Due to the early stage of research, the safety and toxicity profile of these compounds remains largely uncharacterized. This guide, therefore, presents the existing preclinical in vitro data and provides context on the known safety considerations for the broader class of ACL inhibitors.

Introduction

Forrestiacids A and B are novel pentaterpenoids isolated from the endangered plant species Pseudotsuga forrestii. These compounds have garnered scientific interest due to their potent inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in the lipogenesis pathway.[1][2][3][4][5] ACL catalyzes the conversion of citrate to acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacids A and B represent a potential new class of therapeutic agents for metabolic disorders such as hyperlipidemia.[1][4]

This technical guide provides a comprehensive summary of the currently available preclinical data on Forrestiacids A and B, with a focus on their biochemical activity and effects in cell-based assays. In the absence of direct safety and toxicity data for Forrestiacids, this document also includes a summary of the safety profile of bempedoic acid, a clinically approved ACL inhibitor, to offer a contextual understanding of the potential toxicological considerations for this class of drugs.

Quantitative In Vitro Activity

The primary mechanism of action of Forrestiacids A and B is the inhibition of ATP-citrate lyase. The following table summarizes the key quantitative data from in vitro studies.

| Compound | Assay | Cell Line | Endpoint | Result |

| Forrestiacid A | ATP-Citrate Lyase (ACL) Inhibition | - | IC50 | 4.12 µM[1][4] |

| De Novo Lipogenesis (Fatty Acid Synthesis) | HepG2 | % Inhibition at 10, 20, 40 µM | ≈75%[1][4] | |

| De Novo Lipogenesis (Cholesterol Synthesis) | HepG2 | % Inhibition at 10, 20, 40 µM | ≈93%[1][4] | |

| Forrestiacid B | ATP-Citrate Lyase (ACL) Inhibition | - | IC50 | 3.57 µM[1][4] |

Experimental Protocols

ATP-Citrate Lyase (ACL) Inhibition Assay

The inhibitory activity of Forrestiacids A and B against ACL was determined using a biochemical assay with the known ACL inhibitor BMS 303141 serving as a positive control. The concentration of the test compounds required to inhibit 50% of the enzyme's activity (IC50) was calculated from concentration-response curves. The experiments were performed in triplicate.[1][4]

De Novo Lipogenesis Assay in HepG2 Cells

The effect of Forrestiacid A on the synthesis of new fatty acids and cholesterol was assessed in the human liver cell line, HepG2. The assay measured the incorporation of [¹⁴C]-labeled acetate, a precursor for both fatty acid and cholesterol synthesis, into these lipid fractions. HepG2 cells were treated with varying concentrations of Forrestiacid A (10, 20, and 40 µM) and the amount of radiolabeled lipid was quantified to determine the percentage of inhibition.[1][4]

Signaling Pathways and Experimental Workflow

Forrestiacid Mechanism of Action

The following diagram illustrates the established mechanism of action of Forrestiacids A and B in the context of cellular lipogenesis.

Caption: Inhibition of ATP-Citrate Lyase by Forrestiacids A/B, blocking lipogenesis.

De Novo Lipogenesis Assay Workflow

The experimental workflow for assessing the impact of Forrestiacid A on lipogenesis in HepG2 cells is depicted below.

Caption: Workflow of the de novo lipogenesis assay using [¹⁴C]-acetate incorporation.

Safety and Toxicity Profile of Forrestiacids: A Data Gap

As of the date of this document, there is no publicly available in vivo safety or toxicity data for Forrestiacid J, A, or B . The research on these compounds is in its nascent stages, and toxicological assessments in animal models have not yet been reported in the scientific literature. Therefore, critical safety parameters such as the median lethal dose (LD50), no-observed-adverse-effect level (NOAEL), and potential target organ toxicities remain unknown.

Contextual Safety Information: Bempedoic Acid (ACL Inhibitor)

To provide a frame of reference for the potential safety considerations of ACL inhibitors, the following table summarizes the key adverse events observed in Phase 3 clinical trials of bempedoic acid, an FDA-approved ACL inhibitor. It is crucial to note that these findings are specific to bempedoic acid and may not be representative of the safety profile of Forrestiacids.

| Adverse Event | Bempedoic Acid Group | Placebo Group |

| Gout | 1.2% | 0.3%[1] |

| Adverse Events Leading to Discontinuation | 10.9% | 7.1%[1] |

| Serious Adverse Events | 14.5% | 14.0%[1] |

| All-Cause Death | 0.9% | 0.3%[1] |

| Cardiovascular Mortality | 0.4% | 0.1%[1] |

| Heart Failure Hospitalization | 0.6% | 0.1%[1] |

Data from a 52-week Phase 3 clinical trial of bempedoic acid.[1]

Conclusion and Future Directions

Forrestiacids A and B are promising new inhibitors of ATP-citrate lyase with demonstrated in vitro efficacy in reducing the synthesis of fatty acids and cholesterol. However, the complete lack of in vivo safety and toxicity data represents a significant knowledge gap. Further research, including comprehensive preclinical toxicology studies in relevant animal models, is imperative to determine the therapeutic potential and safety profile of this novel class of compounds. Drug development professionals should exercise caution and prioritize a thorough toxicological evaluation before considering Forrestiacids for further development.

References

- 1. jwatch.org [jwatch.org]

- 2. researchgate.net [researchgate.net]

- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

Natural Product Inhibitors of ATP-Citrate Lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-citrate lyase (ACL) is a crucial enzyme in cellular metabolism, acting as a key link between carbohydrate and lipid biosynthesis. Situated in the cytoplasm, ACL catalyzes the conversion of citrate, exported from the mitochondria, into acetyl-CoA and oxaloacetate.[1][2] This reaction provides the fundamental two-carbon acetyl-CoA units required for the de novo synthesis of fatty acids and cholesterol.[1][3] Given its pivotal role, ACL has emerged as a significant therapeutic target for metabolic disorders, including dyslipidemia and obesity, as well as in oncology, due to the increased lipogenic phenotype of many cancer cells. Natural products, with their vast structural diversity, represent a promising source for the discovery of novel ACL inhibitors. This technical guide provides an in-depth overview of natural product inhibitors of ACL, including their quantitative inhibitory data, detailed experimental protocols for their characterization, and visual representations of the relevant metabolic pathways and experimental workflows.

ATP-Citrate Lyase in Cellular Metabolism

ACL is a homotetrameric enzyme that plays a central role in lipogenesis and cholesterogenesis.[4] Under conditions of energy surplus, citrate produced in the mitochondrial tricarboxylic acid (TCA) cycle is transported to the cytosol. ACL then catalyzes the ATP-dependent cleavage of this citrate into acetyl-CoA and oxaloacetate. The resulting acetyl-CoA serves as the primary substrate for acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and for HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The oxaloacetate produced can be converted to malate and subsequently pyruvate, a process that also generates NADPH, a reducing equivalent required for fatty acid synthesis.

Below is a diagram illustrating the central role of ATP-Citrate Lyase in cellular metabolism.

References

Methodological & Application

Hypothetical Synthesis Protocol for Forrestiacid J: An Application Note for Drug Discovery

Forrestiacid J, a novel pentaterpenoid, has emerged as a potent inhibitor of ATP-citrate lyase (ACL), a key enzyme in lipid biosynthesis. This characteristic positions it as a promising scaffold for the development of therapeutics targeting metabolic disorders and certain cancers. To facilitate further research and drug development efforts, this document provides a detailed, albeit hypothetical, synthesis protocol for Forrestiacid J, based on its proposed biosynthetic pathway. As no total synthesis has been published to date, this protocol is constructed from established synthetic methodologies for related natural products.

Overview and Retrosynthetic Analysis

Forrestiacid J is understood to be the product of a hetero-Diels-Alder reaction between a normal lanostane-type triterpenoid (the dienophile) and an abietane-type diterpenoid (the diene). The proposed retrosynthesis, therefore, involves a single disconnection across the central bicyclo[2.2.2]octene core to yield these two key precursors.

A plausible retrosynthetic pathway is outlined below:

Caption: Retrosynthetic analysis of Forrestiacid J.

Proposed Biosynthetic Pathway

The forward synthesis is inspired by the proposed natural biosynthetic route, which is believed to be an enzyme-catalyzed intermolecular hetero-Diels-Alder reaction. While spontaneous cycloaddition has been shown to be challenging for related Forrestiacids, this pathway provides a logical framework for a laboratory synthesis.

Caption: Proposed biosynthetic pathway of Forrestiacid J.

Quantitative Data

The Forrestiacid family of compounds has demonstrated significant inhibitory activity against ATP-citrate lyase (ACL). The half-maximal inhibitory concentrations (IC₅₀) for Forrestiacids A, B, J, and K are summarized in the table below.

| Compound | IC₅₀ (µM) against ACL |

| Forrestiacid A | 4.12[1] |

| Forrestiacid B | 3.57[1] |

| Forrestiacid J | 1.8 - 11 (range)[2] |

| Forrestiacid K | 1.8 - 11 (range)[2] |

Experimental Protocols (Hypothetical)